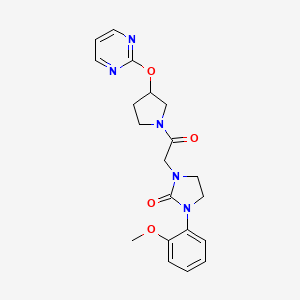

![molecular formula C17H14N2OS B2774325 N-[3-(1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide CAS No. 439128-76-4](/img/structure/B2774325.png)

N-[3-(1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(3-(benzo[d]thiazol-2-yl)phenyl)cyclopropanecarboxamide” is a compound that has been mentioned in the context of benzothiazole based anti-tubercular compounds . It is a derivative of benzothiazole, which is a heterocyclic compound .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “N-(3-(benzo[d]thiazol-2-yl)phenyl)cyclopropanecarboxamide”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of “N-(3-(benzo[d]thiazol-2-yl)phenyl)cyclopropanecarboxamide” and its derivatives can be analyzed based on IR, 1H, 13C NMR and mass spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(3-(benzo[d]thiazol-2-yl)phenyl)cyclopropanecarboxamide” include acetylation of benzothiazole in the presence of a base followed by nucleophilic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of “N-(3-(benzo[d]thiazol-2-yl)phenyl)cyclopropanecarboxamide” can be determined through various analyses such as C, H and N analysis .科学的研究の応用

Antimicrobial Applications

N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, related structurally to N-(3-(benzo[d]thiazol-2-yl)phenyl)cyclopropanecarboxamide, have been synthesized and screened for antimicrobial activity. These compounds exhibited pronounced antibacterial activity, particularly against Gram-positive strains, with some molecules surpassing reference drugs in potency. This indicates their potential as novel antimicrobial agents (Bikobo et al., 2017).

Anticancer Properties

Research on N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, compounds structurally similar to N-(3-(benzo[d]thiazol-2-yl)phenyl)cyclopropanecarboxamide, has demonstrated moderate to excellent anticancer activity against various cancer cell lines. This highlights their potential as therapeutic agents in cancer treatment (Ravinaik et al., 2021).

Synthesis and Characterization

The synthesis of N-benzothiazol-2-yl-amides via a copper-catalyzed intramolecular cyclization process has been successfully executed. This methodological advancement allows for the efficient production of N-(3-(benzo[d]thiazol-2-yl)phenyl)cyclopropanecarboxamide derivatives, contributing significantly to the field of organic synthesis and chemical biology (Wang et al., 2008).

Fluorescent Properties

N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their BF2 complexes, structurally related to N-(3-(benzo[d]thiazol-2-yl)phenyl)cyclopropanecarboxamide, exhibit excellent photophysical properties, including large Stokes shifts and solid-state fluorescence. This underscores their utility in the development of new fluorescent materials for various applications (Zhang et al., 2017).

Antifungal and Antibacterial Activities

Some novel N-(4-Phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides have shown low to moderate antifungal activity. Their structure-activity relationship paves the way for the design of new antifungal and antibacterial agents, expanding the potential applications of N-(3-(benzo[d]thiazol-2-yl)phenyl)cyclopropanecarboxamide derivatives (Saeed et al., 2008).

作用機序

Target of Action

Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Mode of Action

Benzothiazole derivatives have been known to interact with various enzymes and receptors, leading to their diverse biological activities .

Biochemical Pathways

Benzothiazole derivatives have been known to interact with various biochemical pathways due to their diverse biological activities .

Pharmacokinetics

A study on similar benzothiazole derivatives indicated a favorable pharmacokinetic profile .

Result of Action

Benzothiazole derivatives have been associated with diverse biological activities, suggesting a wide range of potential molecular and cellular effects .

将来の方向性

生化学分析

Biochemical Properties

The biochemical properties of N-[3-(1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide are still under investigation. It has been found that benzothiazole derivatives, such as this compound, have shown promising results against M. tuberculosis . The exact enzymes, proteins, and other biomolecules it interacts with are still being studied.

Cellular Effects

It has been observed that benzothiazole derivatives can inhibit the proliferation of certain cancer cells and decrease the activity of inflammatory factors IL-6 and TNF-α . These factors are known for their roles in immune regulation, inflammation, and cell proliferation .

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2OS/c20-16(11-8-9-11)18-13-5-3-4-12(10-13)17-19-14-6-1-2-7-15(14)21-17/h1-7,10-11H,8-9H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUHWDCJPNCSHAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}-N-methylbenzenesulfonamide](/img/structure/B2774244.png)

![N-(2-methoxyphenyl)-2-(4-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazin-1-yl)acetamide](/img/structure/B2774251.png)

![7-chloro-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine](/img/structure/B2774254.png)

![3-bromo-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2774258.png)

![4-(2-chlorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2774262.png)